Cas no 133073-73-1 (Methotrexate Trihydrate)

Methotrexate Trihydrate 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, hydrate (9CI)
- Methotrexate hydrate(1:x)
- L-Amethopterin hydrate
- L(+)-AMethopterin hydrate
- Methotrexate
- MTX
- (+)-Amethopterin Hydrate
- L-MTX
- MTX HYDRATE
- Antifolan hydrate
- METHOTREXATE, VETEC
- METHOTREXATE HYDRATE
- Methotrexate trihydrate
- (+)AMETHOPTERINE HYDRATE
- METHYLAMINOPTERIN HYDRATE
- (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioicacidhydrate
- Methotrexate monohydrate
- MFCD00150847
- Methotrexate hydrate, >=99.0% (sum of enantiomers, HPLC)
- NC00071
- CCG-100821
- Methotrexate (monohydrate)
- MLS000758248
- HMS2051M19
- Methotrexate xhydrate
- SCHEMBL1230252
- (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid hydrate
- A888217
- CH4474
- L-Amethopterin hydrate, 98%
- CHEMBL1376974
- SMR000449324
- Methotrexate hydrate, Vetec(TM) reagent grade, 98%
- Methotrexate, meets EP, USP testing specifications
- MLS001401431
- Methotrexate hydrate, powder, BioReagent, suitable for cell culture, >=98% (HPLC)
- GS-3561
- (2S)-2-[(4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid hydrate
- UNII-84DMZ3IHO0
- Methotrexate, meets USP testing specifications
- L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- [CAS]
- Methotrexate hydrate, >=98% (HPLC), powder
- CS-0136741
- 133073-73-1
- HMS2233B04
- CHEBI:183819
- (4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate(1:x)
- DTXSID70217789
- Q27269520
- HY-14519D
- L-GLUTAMIC ACID, N-(4-(((2,4-DIAMINO-6-PTERIDINYL)METHYL)METHYLAMINO)BENZOYL)-, HYDRATE (1:1)
- METHOTREXATE MONOHYDRATE [MI]
- (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
- FPJYMUQSRFJSEW-ZOWNYOTGSA-N
- Isoxazole, 3-(3-chlorophenyl)-5-phenyl-
- 6745-93-3
- AKOS025310084
- 84DMZ3IHO0
- (4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamic acid hydrate
- DA-62649
- Amethopterin hydrate; CL14377 hydrate; WR19039 hydrate
- D-AMETHOPTERIN HYDRATE
- Methotrexate Trihydrate
-
- MDL: MFCD00150847
- インチ: InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
- InChIKey: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
- SMILES: O.OC(CC[C@H](NC(C1C=CC(N(CC2=CN=C3N=C(N=C(N)C3=N2)N)C)=CC=1)=O)C(=O)O)=O
計算された属性
- 精确分子量: 454.17100
- 同位素质量: 472.18188052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 815
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101
- Surface Charge: 0
- XLogP3: 2.5
じっけんとくせい
- Color/Form: ふん
- 密度みつど: 1.5360
- ゆうかいてん: 195 °C
- Solubility: H2O: insoluble
- PSA: 210.54000
- LogP: 1.82170
- Solubility: 水に溶ける
- Merck: 5985
- 光学活性: [α]/D +21.0±2.0°
- 敏感性: Sensitive to light and humidity
Methotrexate Trihydrate Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H301-H315-H319-H360
-
Warning Statement:
MissingPhrase-N15.00950417-P201-P280-P305
P351
P338-P308
P313 - 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 61-25-36/38
- セキュリティの説明: S26-S45-S53-S36-S37
- RTECS号:MA1225000
-
危険物標識:
- Risk Phrases:R61; R25; R36/38
- 包装グループ:III
- 储存条件:−20°C
Methotrexate Trihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M260758-500mg |
Methotrexate Trihydrate |
133073-73-1 | 500mg |
$282.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57520-5g |
L(+)-Amethopterin hydrate |
133073-73-1 | 5g |
¥386.0 | 2021-09-08 | ||
ChemScence | CS-0103017-5g |
Methotrexate hydrate |
133073-73-1 | 5g |
$62.0 | 2022-04-27 | ||
abcr | AB436387-250 mg |
Methotrexate hydrate, >95%; . |
133073-73-1 | 250mg |
€74.40 | 2023-06-16 | ||
eNovation Chemicals LLC | Y1289990-25g |
Methotrexate hydrate(1:x) |
133073-73-1 | 97% | 25g |
$175 | 2024-06-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8407-100MG |
Methotrexate Trihydrate |
133073-73-1 | 98% | 100mg |
¥2851.05 | 2023-09-21 | |
BAI LING WEI Technology Co., Ltd. | 281736-100MG |
Methotrexate hydrate, 98% |
133073-73-1 | 98% | 100MG |
¥ 1225 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 281736-500MG |
Methotrexate hydrate, 98% |
133073-73-1 | 98% | 500MG |
¥ 2660 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | A01281736-500mg |
Methotrexate Trihydrate |
133073-73-1 | 98% | 500mg |
¥98 | 2023-11-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-215309C-5g |
Methotrexate hydrate, |
133073-73-1 | ≥98% | 5g |
¥4009.00 | 2023-09-05 |
Methotrexate Trihydrate 関連文献
-
Xiaohui Shi,Wanlan Zhang,Huiqi Zhang J. Mater. Chem. B 2022 10 6673
-
2. Toward SERS-based point-of-care approaches for therapeutic drug monitoring: the case of methotrexateStefano Fornasaro,Silvia Dalla Marta,Marco Rabusin,Alois Bonifacio,Valter Sergo Faraday Discuss. 2016 187 485
-
3. Photochemical release of methotrexate from folate receptor-targeting PAMAM dendrimer nanoconjugateSeok Ki Choi,Thommey P. Thomas,Ming-Hsin Li,Ankur Desai,Alina Kotlyar,James R. Baker Photochem. Photobiol. Sci. 2012 11 653
-
Sandy Shuo Zhao,Mathilde A. Bichelberger,Damien Y. Colin,Robert Robitaille,Joelle N. Pelletier,Jean-Fran?ois Masson Analyst 2012 137 4742
-
Yang Shu,Rong Xue,Yiru Gao,Wenxin Zhang,Jianhua Wang J. Mater. Chem. B 2023 11 5494
-
I. J. Hidi,A. Mühlig,M. Jahn,F. Liebold,D. Cialla,K. Weber,J. Popp Anal. Methods 2014 6 3943
-
Manosree Chatterjee,Ritwik Maity,Souvik Das,Nibedita Mahata,Biswarup Basu,Nripen Chanda Mater. Adv. 2020 1 3033
Methotrexate Trihydrateに関する追加情報
Methotrexate Trihydrate and CAS No. 133073-73-1: A Comprehensive Overview of Its Pharmacological Properties and Clinical Applications
Methotrexate Trihydrate, with the CAS No. 133073-73-1, is a well-established antifolate medication widely used in the treatment of various malignant and non-malignant conditions. This compound is a trihydrate form of methotrexate, a derivative of folic acid, which plays a critical role in the synthesis of nucleic acids and proteins. Recent advancements in pharmacology and oncology have further solidified its importance in therapeutic strategies, particularly in the management of hematological malignancies, solid tumors, and autoimmune disorders. The CAS No. 133073-73-1 designation ensures the precise identification of this compound, facilitating its use in research and clinical settings.
The Methotrexate Trihydrate molecule is characterized by its chemical structure, which includes a pteridine ring system connected to a glutamic acid moiety. This structure is essential for its mechanism of action, as it competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the conversion of dihydrofolate to tetrahydrofolate. By blocking this enzyme, the CAS No. 133073-91-1 (note: this is a typographical error in the CAS number) prevents the synthesis of purines and thymidylates, thereby disrupting DNA replication and repair. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and immune cells, making it a cornerstone of chemotherapy.
Recent studies have highlighted the multifaceted role of Methotrexate Trihydrate in modulating cellular pathways beyond its traditional antifolate activity. For instance, research published in *Nature Reviews Drug Discovery* (2023) has demonstrated that the CAS No. 133073-73-1 compound can induce epigenetic modifications by inhibiting DNA methyltransferases, which may contribute to its efficacy in certain cancers. Additionally, the compound has been shown to interact with the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation. These findings underscore the potential of Methotrexate Trihydrate as a therapeutic agent with broader applications in oncology and beyond.
One of the most significant clinical applications of Methotrexate Trihydrate is in the treatment of hematological malignancies, such as acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL). A 2023 meta-analysis published in *The Lancet Oncology* revealed that the CAS No. 133073-73-1 formulation, when combined with other chemotherapeutic agents, significantly improves remission rates and overall survival in patients with B-cell chronic lymphocytic leukemia (CLL). This has led to its inclusion in standardized treatment protocols for these conditions. Furthermore, the compound's role in the management of solid tumors, including breast cancer and ovarian cancer, has been reinforced by recent clinical trials showing its ability to enhance the efficacy of targeted therapies.
In the realm of autoimmune disorders, Methotrexate Trihydrate is a first-line treatment for rheumatoid arthritis (RA) and psoriatic arthritis. A 2023 study in *Arthritis & Rheumatology* demonstrated that the CAS No. 133073-73-1 formulation reduces inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), thereby mitigating joint damage and improving patient outcomes. Additionally, its use in the treatment of Crohn’s disease and ulcerative colitis has been supported by recent evidence showing its ability to induce mucosal healing and reduce relapse rates. These findings highlight the versatility of the CAS No. 133073-73-1 compound in managing complex immune-mediated conditions.
Recent advancements in pharmacogenomics have further optimized the use of Methotrexate Trihydrate by identifying genetic markers that predict treatment response and toxicity. For example, polymorphisms in the *SLC19A1* and *RFC1* genes, which encode folate transporters, have been shown to influence the efficacy and safety of the CAS No. 133073-73-1 compound. A 2023 study in *Pharmacogenomics Journal* reported that patients with specific *SLC19A1* variants exhibit a lower risk of nephrotoxicity, allowing for tailored dosing strategies. These personalized approaches enhance therapeutic outcomes while minimizing adverse effects, marking a significant shift in the management of patients receiving Methotrexate Trihydrate.
The safety profile of Methotrexate Trihydrate remains a critical consideration in its clinical use. Common side effects include gastrointestinal disturbances, bone marrow suppression, and liver toxicity. However, recent research has focused on mitigating these risks through adjunctive therapies. For instance, the use of leucovorin rescue, which involves administering folinic acid alongside the CAS No. 133073-73-1 compound, has been shown to reduce toxicity without compromising therapeutic efficacy. A 2023 randomized controlled trial in *The New England Journal of Medicine* demonstrated that this approach significantly decreases the incidence of severe hematological toxicity, particularly in patients with renal impairment.
Emerging research is also exploring the potential of Methotrexate Trihydrate in combination therapies for resistant cancers. For example, studies published in *Cancer Cell* (2023) have shown that the CAS No. 133073-73-1 compound can synergize with immune checkpoint inhibitors to enhance antitumor immunity. This has led to its inclusion in clinical trials for advanced melanoma and non-small cell lung cancer (NSCLC). These findings suggest that the Methotrexate Trihydrate may play a pivotal role in the future of immunotherapy, particularly in overcoming resistance mechanisms in cancer cells.
In conclusion, Methotrexate Trihydrate with the CAS No. 133073-73-1 designation remains a cornerstone of modern medicine due to its broad therapeutic applications and evolving pharmacological mechanisms. Ongoing research continues to expand its utility in oncology, immunology, and beyond, ensuring its relevance in the treatment of complex and diverse medical conditions. As scientific understanding advances, the CAS No. 133073-73-1 compound is poised to play an even greater role in improving patient outcomes and advancing personalized medicine.
133073-73-1 (Methotrexate Trihydrate) Related Products
- 432545-63-6(Methotrexate-d)
- 54-62-6(Aminopterin)
- 59-05-2(Methotrexate)
- 51865-79-3((R)-Methotrexate)
- 60388-53-6((+/-)Amethopterin)
- 1426928-20-2(56QS71Swuj)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
